Ethyl 2-(pyridin-4-yloxy)acetate

Lipophilicity LogP Medicinal Chemistry

Ethyl 2-(pyridin-4-yloxy)acetate (CAS 58530-46-4) is a heterocyclic building block featuring a pyridine ring linked to an ethyl acetate moiety via an ether bond at the 4-position. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, it is commercially available at a standard purity of 98%.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 58530-46-4
Cat. No. B3145911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyridin-4-yloxy)acetate
CAS58530-46-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=NC=C1
InChIInChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
InChIKeyHJHISWOSSFATLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(pyridin-4-yloxy)acetate (CAS 58530-46-4): A Key Pyridine Building Block for Pharmaceutical Research and Synthesis


Ethyl 2-(pyridin-4-yloxy)acetate (CAS 58530-46-4) is a heterocyclic building block featuring a pyridine ring linked to an ethyl acetate moiety via an ether bond at the 4-position [1]. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, it is commercially available at a standard purity of 98% . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing more complex molecules, and in the development of agrochemicals [REFS-1, REFS-3].

Why Generic Substitution of Ethyl 2-(pyridin-4-yloxy)acetate Fails: Physicochemical and Synthetic Implications


While several analogs of Ethyl 2-(pyridin-4-yloxy)acetate exist—including its methyl ester, free acid, and positional isomers—they are not interchangeable. A procurement decision based solely on the pyridyloxyacetate scaffold overlooks critical differentiators that impact downstream synthetic routes, purification strategies, and final product properties. Differences in lipophilicity between the ethyl and methyl esters, the distinct reactivity of the ester vs. the free acid, and the altered biological and binding profiles of 2- or 3-pyridyl isomers compared to the 4-pyridyl motif [REFS-1, REFS-2] can lead to significant deviations in reaction yields, compound purity, and biological assay results. The following evidence quantifies these key points of differentiation, guiding users to select the most suitable compound for their specific research or industrial application.

Quantitative Differentiation Guide: Ethyl 2-(pyridin-4-yloxy)acetate vs. Closest Analogs


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester for Optimized Extraction and Chromatography

The consensus LogP (octanol-water partition coefficient) for Ethyl 2-(pyridin-4-yloxy)acetate is calculated to be 1.14 . This represents a quantifiable increase in lipophilicity compared to its methyl ester analog, Methyl 2-(pyridin-4-yloxy)acetate (MW: 167.16 g/mol) . The additional methylene group in the ethyl ester increases its affinity for non-polar environments.

Lipophilicity LogP Medicinal Chemistry Chromatography Physicochemical Properties

Synthetic Accessibility and Reported Yield for Ethyl 2-(pyridin-4-yloxy)acetate

A specific synthesis route for Ethyl 2-(pyridin-4-yloxy)acetate has been disclosed in patent literature. The procedure involves reacting 4-hydroxypyridine (36.0 mmol) with bromoethylacetate (30.0 mmol) using sodium hydride (43.2 mmol) as a base in DMF, yielding 510 mg (9.4%) of the desired product after 72 hours at room temperature and subsequent purification . This is a key comparative data point for those planning to synthesize the compound.

Organic Synthesis Reaction Yield Medicinal Chemistry Process Chemistry Methodology

Positional Isomerism: The Critical Role of the 4-Pyridyl Moiety in Biological Activity

The position of the ether linkage on the pyridine ring is a critical determinant of biological activity. The 4-pyridyloxy motif is a recognized pharmacophore in both pharmaceuticals and agrochemicals . In contrast, meta-substituted pyridines (the 3-pyridyl isomers) often exhibit reduced herbicidal activity in agrochemical applications compared to their para-substituted (4-pyridyl) counterparts . This principle extends to binding interactions, where the 4-position can be optimal for engaging specific targets .

Structure-Activity Relationship SAR Medicinal Chemistry Agrochemicals Isomerism

Comparative Procurement Metrics: Ethyl Ester vs. Free Acid Pricing

A direct comparison of catalog pricing reveals that Ethyl 2-(pyridin-4-yloxy)acetate (98% purity) is a cost-effective starting material. One supplier lists the ethyl ester at 682 CNY for 250 mg . In contrast, the corresponding free acid, 2-(Pyridin-4-yloxy)acetic acid (CAS 58530-47-5), is priced at a premium of 1054 CNY for the same 250 mg quantity from the same supplier . This represents a significant cost difference for the initial building block.

Procurement Cost Analysis Building Blocks Medicinal Chemistry Sourcing

Evidence-Based Application Scenarios for Ethyl 2-(pyridin-4-yloxy)acetate


Medicinal Chemistry Lead Optimization Requiring a Specific 4-Pyridyloxy Fragment

This compound is ideal for medicinal chemistry campaigns where the 4-pyridyloxy moiety has been identified as a key pharmacophore. As supported by SAR evidence , the 4-position is crucial for target engagement in many biological systems. Its use as a building block ensures the correct geometry is maintained for optimal binding, unlike the 2- or 3-pyridyl isomers which may lead to reduced or altered activity. This is directly supported by evidence in Section 3 regarding positional isomerism.

Process Development for Cost-Effective Large-Scale Synthesis

The documented low-yielding synthesis route (9.4%) makes direct purchase of this compound an attractive option for process chemists to avoid time-consuming optimization. Furthermore, the procurement data showing the ethyl ester is over 50% cheaper than the corresponding free acid provides a strong economic rationale for using Ethyl 2-(pyridin-4-yloxy)acetate as the primary starting material for any downstream derivative, including the free acid itself.

Analytical Method Development for Pyridyloxyacetate Scaffolds

The distinct physicochemical properties of Ethyl 2-(pyridin-4-yloxy)acetate, specifically its calculated consensus LogP of 1.14 , make it a valuable reference standard for developing and validating analytical methods like HPLC or LC-MS. Its intermediate lipophilicity provides a different retention profile compared to more polar analogs (e.g., the free acid or methyl ester), allowing for the creation of robust and discriminatory separation methods for a series of related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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